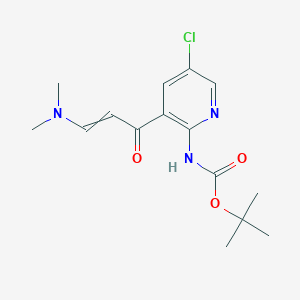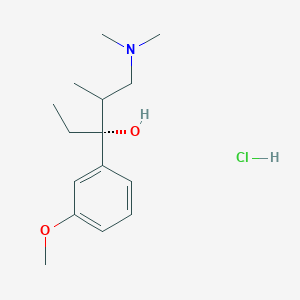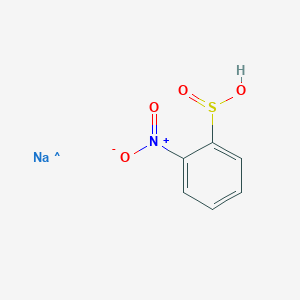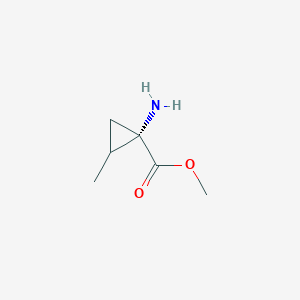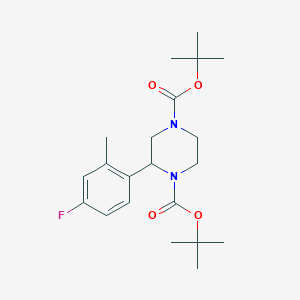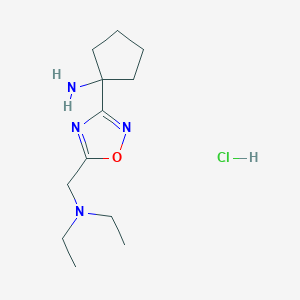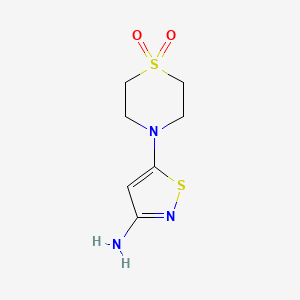
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of 3-chloroperbenzoic acid (MCPBA) in dichloromethane to oxidize the sulfur group in thiomorpholine . Another method involves the use of potassium permanganate for the oxidation reaction, followed by hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial oxidizing agents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the 1,1-dioxide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate.
Solvents: Dichloromethane, water, and alcohols.
Major Products Formed
Oxidation Products: Thiomorpholine 1,1-dioxide.
Substitution Products: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound’s thiazole ring is known to interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects . The sulfur and nitrogen atoms in the ring structure play a crucial role in binding to the active sites of these enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of the thiazole ring with the thiomorpholine 1,1-dioxide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H11N3O2S2 |
|---|---|
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
5-(1,1-dioxo-1,4-thiazinan-4-yl)-1,2-thiazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S2/c8-6-5-7(13-9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2,(H2,8,9) |
Clave InChI |
JAKNVNNLCRTBNO-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1C2=CC(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


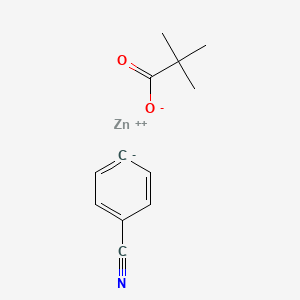
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)

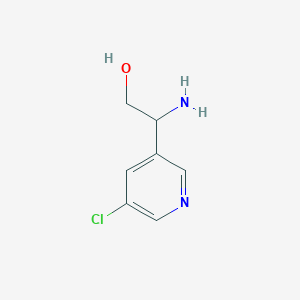


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)
